N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide
Description
N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple halogen substitutions on the phenyl ring and a triazole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClFN4O/c1-6(18-5-15-4-16-18)11(19)17-10-3-9(14)7(12)2-8(10)13/h2-6H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLWNDDDPSMJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)Br)F)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Amidation: Formation of the amide bond by reacting an appropriate acid chloride or ester with an amine.
Triazole Formation: Cyclization reaction to form the triazole ring, often using azide and alkyne precursors under copper-catalyzed conditions (click chemistry).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the amide moiety.
Reduction: Reduction reactions could target the halogenated phenyl ring or the amide group.
Substitution: Halogen atoms on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving halogenated aromatic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with halogenated phenyl rings and triazole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)-2-(1,2,4-triazol-1-yl)propanamide
- N-(4-fluoro-2-chlorophenyl)-2-(1,2,4-triazol-1-yl)propanamide
- N-(4-bromo-2-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(4-bromo-2-chloro-5-fluorophenyl)-2-(1,2,4-triazol-1-yl)propanamide is unique due to the specific combination of halogen atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the triazole ring also adds to its potential versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
